Anagliptin hydrochloride
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Overview
Description
Anagliptin hydrochloride is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. . These inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anagliptin hydrochloride involves several key steps. One common method includes the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile methane sulfonate salt in the presence of EDC.HCl, HOBT, and TEA . This process results in the formation of anagliptin, which is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Anagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagliptin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: While less common, reduction reactions can also occur, altering the chemical structure of anagliptin.
Substitution: Substitution reactions can take place, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various degradation products, which are often characterized using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Anagliptin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to the synthesis and characterization of dipeptidyl peptidase-4 inhibitors.
Biology: Research on anagliptin focuses on its effects on cellular processes and its potential as a therapeutic agent.
Industry: The pharmaceutical industry utilizes anagliptin in the development of anti-diabetic medications.
Mechanism of Action
Anagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Alogliptin: Similar to anagliptin, it inhibits DPP-4 and is used to manage blood glucose levels.
Uniqueness
Anagliptin hydrochloride is unique in its specific molecular structure and its pharmacokinetic properties, which may offer advantages in terms of efficacy and safety profile compared to other DPP-4 inhibitors .
Properties
Molecular Formula |
C19H26ClN7O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H |
InChI Key |
SRIIFFBJIKZICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |
Origin of Product |
United States |
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